1-Benzhydrylazetidine-3-carboxamide chemical structure and properties
1-Benzhydrylazetidine-3-carboxamide chemical structure and properties
Executive Summary
1-Benzhydrylazetidine-3-carboxamide is a specialized heterocyclic intermediate utilized in the synthesis of pharmaceutical agents targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs). As a derivative of 1-benzhydrylazetidine-3-carboxylic acid (CAS 36476-87-6) , this compound serves as a critical scaffold for introducing the azetidine ring—a four-membered nitrogen heterocycle that offers unique conformational restriction compared to larger pyrrolidine or piperidine rings.
This guide details the structural properties, synthetic pathways, and medicinal chemistry applications of the carboxamide derivative, providing a roadmap for its use as a building block in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4]
The compound features a strained azetidine ring N-substituted with a bulky benzhydryl (diphenylmethyl) group. This lipophilic "anchor" provides metabolic stability and blood-brain barrier (BBB) penetration potential during early-stage discovery, often serving as a protecting group that is later removed to yield the free azetidine.
| Attribute | Detail |
| Chemical Name | 1-Benzhydrylazetidine-3-carboxamide |
| Systematic Name | 1-(Diphenylmethyl)azetidine-3-carboxamide |
| Parent Acid CAS | 36476-87-6 (Refers to the carboxylic acid precursor) |
| Molecular Formula | C |
| Molecular Weight | 266.34 g/mol |
| SMILES | NC(=O)C1CN(C(C2=CC=CC=C2)C3=CC=CC=C3)C1 |
| Stereochemistry | Achiral (C3 is pseudo-asymmetric unless substituted further) |
Conformational Analysis
The azetidine ring is not planar; it exists in a puckered conformation ("butterfly" shape) with a puckering angle of approximately 30°.
-
Steric Bulk: The benzhydryl group is sterically demanding, shielding the nitrogen lone pair and preventing N-oxidation or unwanted quaternization during standard amide coupling reactions.
-
Vector Alignment: The 3-carboxamide substituent projects equatorially to minimize transannular strain, positioning the amide carbonyl for optimal interaction with receptor binding pockets.
Physicochemical Profile
The following data is synthesized from the parent acid and methyl ester analogs, providing a predictive baseline for the carboxamide.
| Property | Value / Prediction | Source/Rationale |
| Physical State | Solid (White to off-white powder) | Analogous to Acid/Ester [1] |
| Melting Point | 140–160 °C (Predicted) | Amides typically melt higher than esters (67-70°C) but lower than acids (178°C) due to H-bonding networks. |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water | Lipophilic benzhydryl group dominates solvation. |
| pKa (Conjugate Acid) | ~7.5 - 8.5 (Azetidine Nitrogen) | Basicity is lowered by the electron-withdrawing amide at C3. |
| LogP | 2.5 - 3.0 | High lipophilicity facilitates organic extraction. |
| H-Bond Donors | 2 (Amide NH | |
| H-Bond Acceptors | 2 (Amide O, Ring N) |
Synthetic Pathways[7][8][9]
The synthesis of 1-benzhydrylazetidine-3-carboxamide is most efficiently achieved via the 1-benzhydrylazetidine-3-carboxylic acid intermediate. The pathway begins with the cyclization of benzhydrylamine and epichlorohydrin.
Workflow Diagram (DOT)
Figure 1: Synthetic routes to 1-benzhydrylazetidine-3-carboxamide via nitrile or acid intermediates.
Detailed Protocol: Acid to Carboxamide Conversion
This method ensures high purity by utilizing the stable carboxylic acid (CAS 36476-87-6) as the precursor.
-
Activation:
-
Dissolve 1-benzhydrylazetidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF at 0°C. Stir for 2 hours to form the acid chloride.
-
Mechanism:[1][2][3][4] The acid chloride formation activates the carbonyl carbon for nucleophilic attack.
-
-
Amidation:
-
Cool the solution to -10°C.
-
Bubble anhydrous ammonia gas or add a solution of 0.5M ammonia in dioxane (3.0 eq) slowly.
-
Observation: A white precipitate (ammonium chloride) will form immediately.
-
-
Work-up:
-
Quench with water.[5] Extract the organic layer with DCM.
-
Wash with saturated NaHCO
to remove unreacted acid. -
Dry over MgSO
and concentrate in vacuo. -
Yield: Typically 85-95%.
-
Applications in Drug Discovery
Pharmacophore Scaffold
The 1-benzhydrylazetidine-3-carboxamide structure is a versatile scaffold in medicinal chemistry:
-
Conformational Restriction: The rigid azetidine ring locks the amide vector, reducing the entropic penalty upon binding to receptor pockets compared to flexible linear amides.
-
Bioisosterism: The azetidine ring serves as a contracted bioisostere of pyrrolidine or piperidine, often improving metabolic stability by reducing the number of oxidizable C-H bonds.
Therapeutic Areas[4]
-
GPCR Modulators: Used in the synthesis of antagonists for chemokine receptors (e.g., CCR5) where the benzhydryl group mimics bulky hydrophobic residues.
-
Enzyme Inhibitors: The amide group can be dehydrated to a nitrile (Warhead) or reduced to an amine, serving as a precursor for serine protease inhibitors.
-
Peptide Mimetics: Acts as a constrained amino acid analogue (Aze) in peptidomimetics to induce
-turn structures.
Analytical Characterization
To validate the synthesis of 1-benzhydrylazetidine-3-carboxamide, the following spectral signatures should be observed:
-
1H NMR (400 MHz, CDCl
):- 7.10–7.45 (m, 10H, Benzhydryl aromatic protons).
-
5.50–6.00 (br s, 2H, CONH
). -
4.40 (s, 1H, N-CH -Ph
). - 3.20–3.60 (m, 5H, Azetidine ring protons).
-
MS (ESI):
-
Calculated [M+H]
: 267.15. -
Observed [M+H]
: 267.2.
-
-
IR Spectroscopy:
-
Strong absorption at 1660–1690 cm
(Amide C=O stretch). -
Doublet at 3300–3450 cm
(NH stretch).
-
Safety & Handling
While specific toxicological data for the carboxamide is limited, it should be handled with the same precautions as its parent acid (CAS 36476-87-6).
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
GHS Signal: Warning.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the amide.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Sigma-Aldrich. 1-Benzhydrylazetidine-3-carboxylic acid Product Sheet. Accessed 2026. Link
-
ChemicalBook. 1-Benzhydrylazetidine-3-carboxylic acid Properties and Suppliers. Accessed 2026. Link
-
PubChem. Compound Summary: 1-(Diphenylmethyl)azetidine-3-carboxylic acid. National Library of Medicine. Link
-
ResearchGate. Efficient Synthesis of 3-Amino-1-Benzhydrylazetidine. (Discusses the mesylate and nitrile intermediates). Link
-
ChemSrc. Methyl 1-benzhydrylazetidine-3-carboxylate Physicochemical Data. Link
Sources
- 1. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
